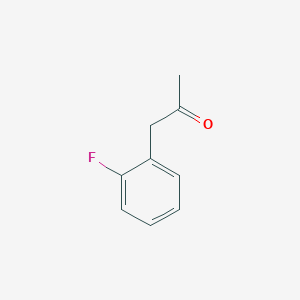

1-(2-fluorophenyl)propan-2-one

Übersicht

Beschreibung

It is a clear, pale yellow liquid with a boiling point of 47°C at 0.05 mmHg and a density of 1.077 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine übliche Methode zur Synthese von 2-Fluorphenylaceton umfasst die Reaktion von Methyllithium mit 2-Fluorphenylessigsäure . Die Reaktion wird typischerweise in einem wasserfreien Lösungsmittel wie Tetrahydrofuran oder Diethylether unter einer inerten Atmosphäre durchgeführt, um zu verhindern, dass Feuchtigkeit die Reaktion stört. Das Gemisch wird erhitzt, um die Reaktion zu erleichtern, was zur Bildung von 2-Fluorphenylaceton führt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Fluorphenylaceton beinhaltet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Verbindung wird anschließend durch Destillation oder Rekristallisation gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Fluorphenylaceton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 2-Fluorphenylessigsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können es in 2-Fluorphenylpropanol umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kaliumcyanid können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: 2-Fluorphenylessigsäure.

Reduktion: 2-Fluorphenylpropanol.

Substitution: Verschiedene substituierte Phenylacetone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-Fluorphenylaceton wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Es wird bei der Synthese von Verbindungen verwendet, die als Enzyminhibitoren oder Rezeptorliganden wirken können.

Medizin: Es ist ein Zwischenprodukt bei der Herstellung von Arzneimitteln, einschließlich Antimalariamitteln.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Fluorphenylaceton hängt von seiner Anwendung ab. Bei der pharmazeutischen Synthese wirkt es als Vorläufer, der weitere chemische Umwandlungen durchläuft, um aktive pharmazeutische Wirkstoffe zu produzieren. Die beteiligten molekularen Ziele und Pfade variieren je nach dem aus 2-Fluorphenylaceton synthetisierten Endprodukt.

Ähnliche Verbindungen:

- 4-Fluorphenylaceton

- 4-Methoxyphenylaceton

- 1,3-Diphenylaceton

Vergleich: 2-Fluorphenylaceton ist durch das Vorhandensein eines Fluoratoms in der ortho-Position des Phenylrings einzigartig. Dieses Fluoratom kann die Reaktivität der Verbindung und die Art der Reaktionen beeinflussen, die sie eingeht. Im Vergleich zu 4-Fluorphenylaceton, bei dem sich das Fluor in der para-Position befindet, kann 2-Fluorphenylaceton unterschiedliche sterische und elektronische Effekte aufweisen, was zu Variationen in den Reaktionsergebnissen führt .

Wirkmechanismus

The mechanism of action of 2-Fluorophenylacetone depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from 2-Fluorophenylacetone.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluorophenylacetone

- 4-Methoxyphenylacetone

- 1,3-Diphenylacetone

Comparison: 2-Fluorophenylacetone is unique due to the presence of a fluorine atom at the ortho position of the phenyl ring. This fluorine atom can influence the compound’s reactivity and the types of reactions it undergoes. Compared to 4-Fluorophenylacetone, where the fluorine is at the para position, 2-Fluorophenylacetone may exhibit different steric and electronic effects, leading to variations in reaction outcomes .

Biologische Aktivität

1-(2-Fluorophenyl)propan-2-one, with the CAS number 2836-82-0, is a synthetic compound that has garnered attention for its biological activities, particularly in pharmacological contexts. As an analog of phenylacetone, it exhibits various inhibitory effects that may have therapeutic implications. This article explores its biological activity through a review of existing literature, including case studies and detailed research findings.

- Molecular Formula : CHFO

- Molecular Weight : 152.17 g/mol

- Structure : The compound features a propanone backbone with a fluorinated phenyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for several key biological activities:

2. Inhibitory Activities

The compound has shown inhibitory effects in various biochemical assays. It is believed to interfere with specific enzyme activities, which could be leveraged in drug design. The inhibition mechanism often involves binding to active sites or allosteric sites on target proteins, thereby modulating their function .

3. Cytotoxicity and Safety Profiles

Studies assessing the cytotoxicity of related compounds indicate that while some exhibit significant biological activity, they also need thorough evaluation for safety. Preliminary data suggest that this compound may possess a favorable safety profile, but comprehensive toxicity studies are necessary to confirm this .

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A study highlighted the efficacy of natural phenolic compounds against SARS-CoV-2, suggesting that similar synthetic compounds like this compound could be explored for antiviral drug development. These compounds were found to bind effectively at allosteric sites on PLpro, inhibiting its activity in vitro without significant cytotoxic effects .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANVZEUCJHUPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182604 | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-82-0 | |

| Record name | 1-(2-Fluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of introducing a 2-fluorophenylacetone moiety into pyrimidine derivatives?

A: Research suggests that incorporating a 2-fluorophenylacetone moiety at the C-6 position of pyrimidine derivatives can influence their antitumor activity. [] This is likely due to the fluorine atom's unique properties, such as its electronegativity and small size, which can affect the molecule's conformation, lipophilicity, and binding affinity to target proteins. Further studies exploring the structure-activity relationship are crucial to optimize the antitumor potential of these derivatives. []

Q2: How does the presence of unsaturation in the fluorophenylalkyl side chain impact the biological activity of pyrimidine derivatives?

A: Studies comparing the inhibitory effects of pyrimidine derivatives with saturated and unsaturated fluorophenylalkyl side chains revealed that compounds with unsaturated side chains, specifically those containing a double bond, exhibited greater inhibitory activity. [] Conformational analysis using Nuclear Overhauser Effect (NOE) enhancements indicated that the presence and position of the double bond in the side chain significantly influence the molecule's preferred conformation. These conformational preferences appear to play a crucial role in the observed differences in inhibitory activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.